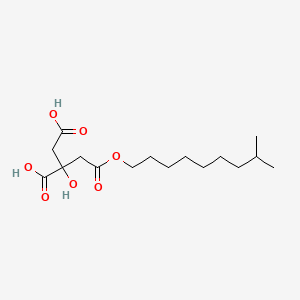
Isodecyl citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isodecyl citrate is an ester derivative of citric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is often used as a plasticizer, emulsifier, and in other specialized chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isodecyl citrate typically involves the esterification of citric acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Citric Acid+Isodecyl AlcoholAcid Catalyst1,2,3-Propanetricarboxylic acid, 2-hydroxy-, isodecyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester is carried out in large reactors where citric acid and isodecyl alcohol are mixed in the presence of an acid catalyst. The mixture is heated to a temperature of around 150-200°C under reflux conditions. The water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or other separation techniques.
化学反应分析
Emulsification Reactions
Isodecyl citrate acts as a nonionic emulsifier in formulations. Stability tests reveal its compatibility with surfactants and alkaline solutions:
Mechanism :
The hydroxyl and carboxyl groups in this compound interact with polar solvents (e.g., water) and nonpolar substances (e.g., acetylated esters), forming stable micelles .
Hydrolysis Under Alkaline Conditions
While direct hydrolysis data for this compound is limited, analogous citrate esters undergo saponification in basic environments. For example:
-
Reaction :
Di-isodecyl citrate+NaOH→Sodium citrate+isodecyl alcohol -
Conditions :
Thermal Decomposition
Citrate esters decompose at high temperatures, releasing CO₂ and water. For this compound:
-
Decomposition onset : ~175°C (based on citric acid’s thermal profile) .
-
Byproducts : Isodecyl alcohol, acrolein, and carboxylic acids .
Functional Role in Cosmetic Formulations
This compound participates in redox reactions as an antioxidant by donating protons from its hydroxyl group, inhibiting lipid peroxidation in skincare products .
科学研究应用
Isodecyl citrate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials and as an emulsifier in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in food packaging materials.
作用机制
The mechanism of action of Isodecyl citrate primarily involves its ability to interact with other molecules through ester bonds. In biological systems, it can act as an emulsifier, stabilizing mixtures of oil and water. Its molecular targets include various enzymes and proteins that interact with ester bonds, facilitating its role in drug delivery and other applications.
相似化合物的比较
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate
Uniqueness
Isodecyl citrate is unique due to its specific esterification with isodecyl alcohol, which imparts distinct physical and chemical properties. Compared to other esters of citric acid, it offers better plasticizing properties and biocompatibility, making it suitable for specialized applications in medicine and industry.
属性
CAS 编号 |
90605-17-7 |
|---|---|
分子式 |
C16H28O7 |
分子量 |
332.39 g/mol |
IUPAC 名称 |
2-hydroxy-2-[2-(8-methylnonoxy)-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C16H28O7/c1-12(2)8-6-4-3-5-7-9-23-14(19)11-16(22,15(20)21)10-13(17)18/h12,22H,3-11H2,1-2H3,(H,17,18)(H,20,21) |
InChI 键 |
BYZJEUMAMGGQNP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Key on ui other cas no. |
90605-17-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















